5-benzyl-6-pyridin-2-yl-6H-benzimidazolo[1,2-c]quinazoline
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Overview
Description
5-BENZYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is a complex heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-BENZYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of benzimidazole derivatives with pyridine and benzyl halides under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridyl positions using reagents like alkyl halides or amines
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .
Scientific Research Applications
5-BENZYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-BENZYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE involves its interaction with molecular targets in the body. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-BENZYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE include other quinazoline derivatives such as:
2-Methyl-6-propyl benzo[4,5]imidazo[1,2-c]quinazoline: Known for its anti-tubercular activity.
Pyrimido[1,2-a]benzimidazoles: These compounds have similar structural features and are used in medicinal chemistry for their pharmacological properties.
The uniqueness of 5-BENZYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C26H20N4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-benzyl-6-pyridin-2-yl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C26H20N4/c1-2-10-19(11-3-1)18-29-23-15-6-4-12-20(23)25-28-21-13-5-7-16-24(21)30(25)26(29)22-14-8-9-17-27-22/h1-17,26H,18H2 |
InChI Key |
NTKLWLSNBMKSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(N3C4=CC=CC=C4N=C3C5=CC=CC=C52)C6=CC=CC=N6 |
Origin of Product |
United States |
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